

Technical Support Center: Identifying and Characterizing Linaprazan Metabolites

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Compound of Interest

Compound Name: *Linaprazan*

Cat. No.: *B1665929*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the metabolites of **Linaprazan** and its prodrug, **Linaprazan** glurate (X842).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of **Linaprazan** glurate?

Linaprazan glurate is a prodrug that is primarily metabolized to its active form, **Linaprazan**, through hydrolysis.^{[1][2][3]} This initial step is followed by further metabolism of **Linaprazan**.

Q2: Which enzyme is responsible for the conversion of **Linaprazan** glurate to **Linaprazan**?

The hydrolysis of **Linaprazan** glurate to **Linaprazan** is mainly mediated by the enzyme Carboxylesterase 2 (CES2).^{[1][2]}

Q3: What are the subsequent metabolic pathways for **Linaprazan**?

Following its formation from the prodrug, **Linaprazan** undergoes a series of metabolic transformations, primarily through oxidation, dehydrogenation, and glucuronidation.^{[1][2]}

Q4: Have any specific metabolites of **Linaprazan** been identified?

Yes, in a study conducted in rats, a total of 13 metabolites were detected in plasma, urine, feces, and bile.^{[1][2]} The predominant metabolite found in plasma was M150, which has been

identified as 2,6-dimethylbenzoic acid.[1][2]

Q5: Is there quantitative data available on the conversion of **Linaprazan** glurate to **Linaprazan**?

Yes, studies in animal models have provided quantitative data on this conversion. In rats, the percentage of **Linaprazan** glurate transformed into **Linaprazan** was reported to be between 48.69% and 59.48%.[4] In dogs, this transformation ranged from 34.23% to 57.02%.[4]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low or no detection of Linaprazan or its metabolites	Inefficient sample extraction.	Optimize the extraction procedure. Consider using different solvents or a solid-phase extraction (SPE) method. Ensure the pH of the extraction solvent is appropriate for the analytes.
Ion suppression in the mass spectrometer.	Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate analytes from interfering matrix components. Use an internal standard to correct for ion suppression.	
Suboptimal LC-MS/MS parameters.	Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow rates, temperature). Perform a full scan and product ion scan to determine the optimal precursor and product ions for multiple reaction monitoring (MRM).	
Poor peak shape or resolution in chromatography	Inappropriate column chemistry or mobile phase.	Screen different HPLC/UHPLC columns (e.g., C18, HILIC) to find the best separation for the parent drug and its diverse metabolites. Optimize the mobile phase composition and gradient elution profile.

Sample overload.	Reduce the injection volume or the concentration of the sample.	
Difficulty in identifying unknown metabolites	Insufficient fragmentation in MS/MS.	Increase the collision energy in the MS/MS experiment to induce more fragmentation and obtain more structural information.
Co-elution of isomeric metabolites.	Improve chromatographic resolution by using a longer column, a shallower gradient, or a different stationary phase.	
Inconsistent quantitative results	Variability in sample preparation.	Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility.
Instability of metabolites.	Process samples quickly and store them at low temperatures (e.g., -80°C). Investigate the stability of metabolites under different storage and processing conditions.	

Data Presentation

Table 1: Pharmacokinetic Parameters of **Linaprazan** Glurate (X842) and its Metabolite **Linaprazan** in Rats Following a Single Oral Dose

Dose of Linaprazan Glurate	Analyte	Cmax (ng/mL)	Tmax (h)	AUC (0-24h) (ng·h/mL)	t½ (h)
2.4 mg/kg	Linaprazan Glurate	25.5 ± 10.1	0.5	58.3 ± 20.4	2.0 ± 0.4
Linaprazan	110 ± 35.8	2	570 ± 189	2.7 ± 0.6	
9.6 mg/kg	Linaprazan Glurate	102 ± 41.6	1	234 ± 98.7	2.5 ± 0.5
Linaprazan	438 ± 154	4	2290 ± 811	3.1 ± 0.7	

Data adapted from in vivo studies in rats.[4]

Table 2: Relative Abundance of the Major Plasma Metabolite in Rats

Species	Metabolite	% of Total Drug-Related Material AUC (0-24h) in Plasma
Male Rat	M150 (2,6-dimethylbenzoic acid)	80.65%
Female Rat	M150 (2,6-dimethylbenzoic acid)	67.65%

Data represents the contribution of the M150 metabolite to the total radioactivity in plasma over 24 hours.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for Metabolite Analysis from Plasma

- Protein Precipitation:

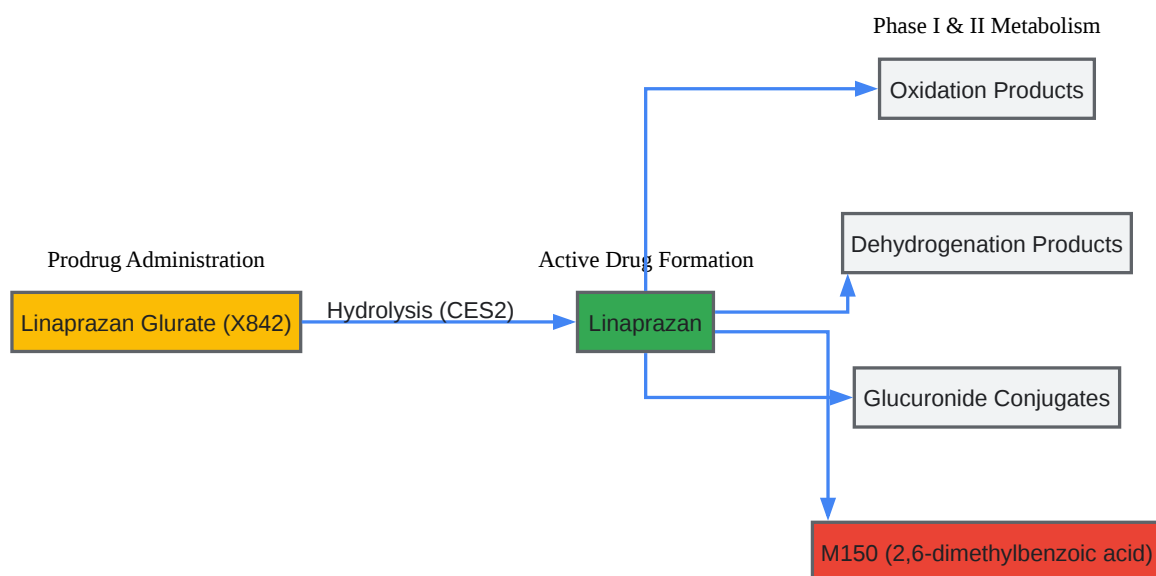
- To 100 μ L of plasma, add 400 μ L of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of **Linaprazan**).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifugation:
 - Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
- Supernatant Collection:
 - Carefully transfer the supernatant to a new tube.
- Evaporation:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitution:
 - Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
 - Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Metabolite Identification and Quantification

- Liquid Chromatography System: A UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 5% B

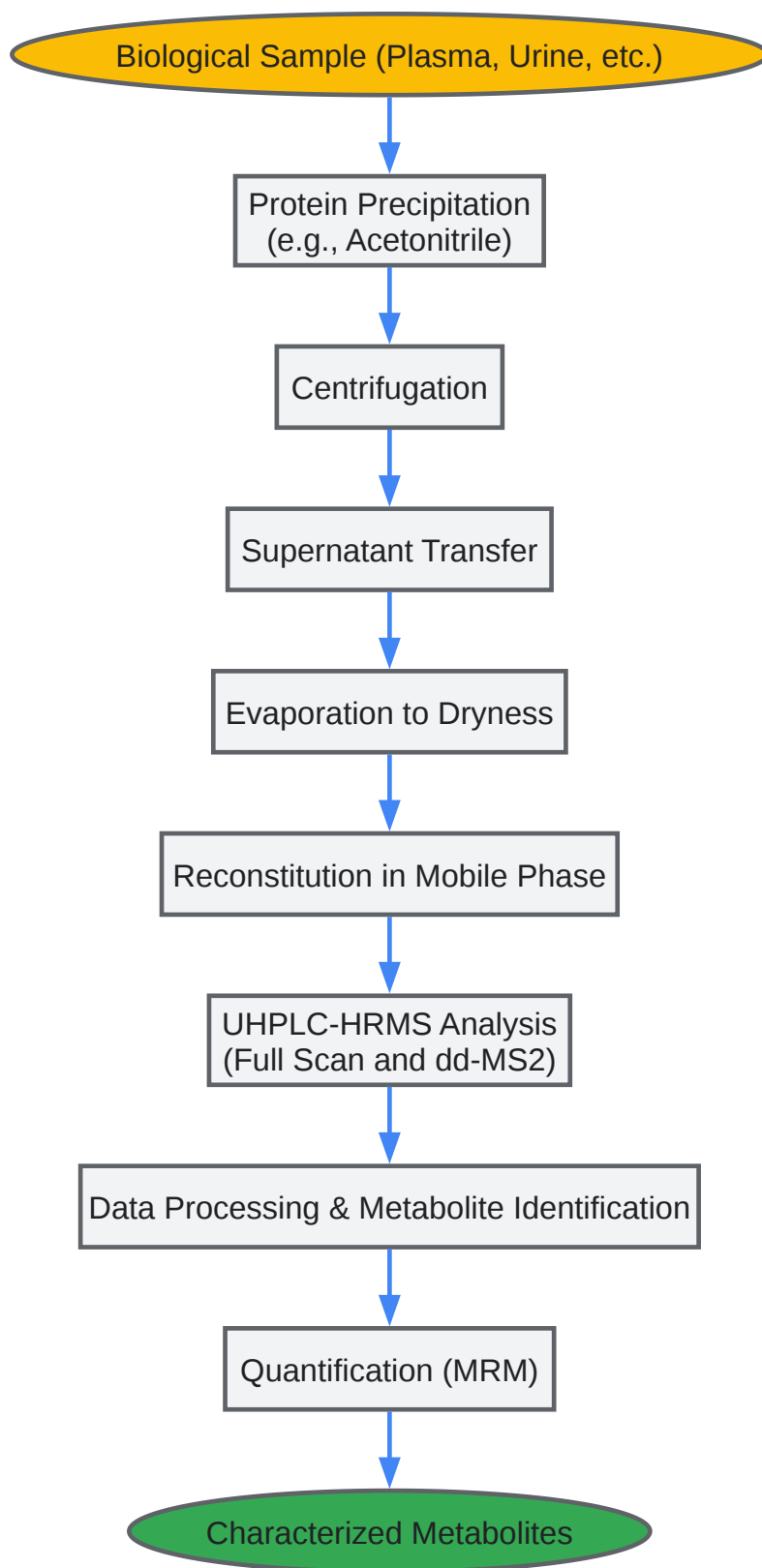
- 1-8 min: 5-95% B
- 8-10 min: 95% B
- 10-10.1 min: 95-5% B
- 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive electrospray ionization (ESI+).
- Data Acquisition:
 - Full Scan (MS1): Acquire data in the m/z range of 100-1000 for metabolite profiling.
 - Tandem MS (MS/MS): Perform data-dependent acquisition to trigger MS/MS fragmentation for the most abundant ions to aid in structural elucidation.
 - MRM (for quantification): For known metabolites and the parent drug, develop a multiple reaction monitoring method using specific precursor-product ion transitions.

Visualizations



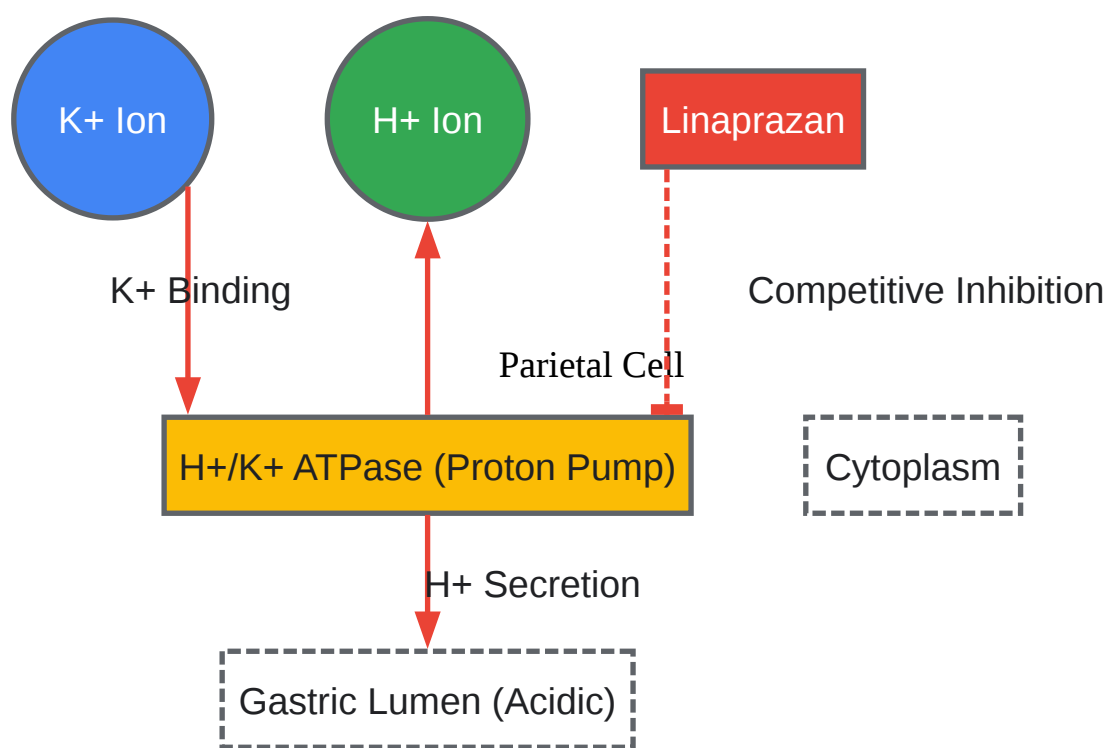
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Caption: Metabolic pathway of **Linaprazan** glurate.



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Caption: Workflow for metabolite identification.



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Caption: Mechanism of action of **Linaprazan**.

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